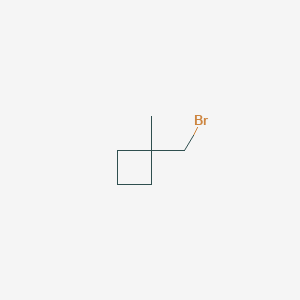

4-bromo-9H-carbazol

Descripción general

Descripción

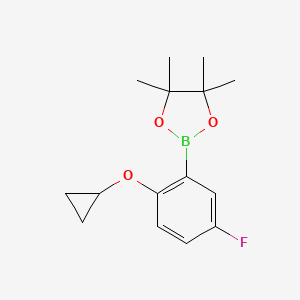

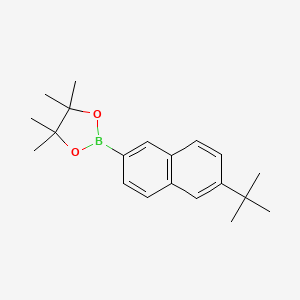

4-bromo-9H-carbazole is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.1 g/mol. The purity is usually 95%.

The exact mass of the compound 4-bromo-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

4-bromo-9H-carbazol: es un compuesto significativo en el desarrollo de dispositivos optoelectrónicos debido a sus excelentes propiedades electroquímicas y estabilidad morfológica . Sus derivados se utilizan en nanodispositivos, baterías recargables y transistores electroquímicos. La capacidad de electropolimerizar unidades de carbazol en polímeros con energías de banda prohibida bajas los hace adecuados para crear materiales con longitudes de conjugación extendidas, que son esenciales para aplicaciones optoelectrónicas .

Fotovoltaica

En el campo de la fotovoltaica, los derivados del This compound sirven como componentes para las células solares. Su buena estabilidad ambiental y fotoconductividad los hacen ventajosos para su uso en la conversión de energía solar. Estos derivados se pueden sintetizar y funcionalizar para mejorar la eficiencia de las células solares al mejorar la absorción de luz y el transporte de carga .

Biosensores

Los derivados del carbazol, incluido el This compound, se utilizan en la creación de biosensores. Su fuerte fluorescencia y altas capacidades de transporte de huecos permiten el desarrollo de sensores sensibles y selectivos que pueden detectar moléculas biológicas o sustancias químicas con alta precisión .

Inhibición de la Corrosión

La estabilidad química del This compound lo convierte en un candidato adecuado para aplicaciones de inhibición de la corrosión. Se puede incorporar en recubrimientos o materiales para proteger metales y aleaciones de la corrosión, extendiendo así su vida útil y manteniendo su integridad estructural .

Materiales Electroluminiscentes

This compound: es un intermedio clave en la síntesis de materiales electroluminiscentes. Estos materiales son cruciales para el desarrollo de diodos emisores de luz (LED) y diodos orgánicos emisores de luz (OLED). El núcleo de carbazol proporciona un material con una banda prohibida más baja y una fuerte fluorescencia, lo que es beneficioso para crear soluciones de iluminación brillantes y eficientes .

Aplicaciones Farmacéuticas

Si bien no se menciona directamente en los resultados de la búsqueda, la similitud estructural del This compound con otros derivados del carbazol sugiere su potencial en aplicaciones farmacéuticas. Los compuestos de carbazol se han explorado por sus propiedades terapéuticas, incluidas las actividades antitumorales, antimicrobianas y antiinflamatorias. El átomo de bromo en el This compound podría aprovecharse para una mayor funcionalización, lo que conduciría al desarrollo de nuevos fármacos con mayor eficacia .

Mecanismo De Acción

Target of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Mode of Action

The mode of action of 4-bromo-9H-carbazole is primarily through its interaction with these targets. The carbazole ring system is essentially planar , which allows it to interact effectively with its targets

Biochemical Pathways

Carbazole-based compounds are known to be involved in a variety of applications, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .

Result of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

The action of 4-bromo-9H-carbazole can be influenced by various environmental factors. For instance, its photophysical properties are known to be affected by the electronic environment of the carborane cage . Furthermore, its quantum yields and radiative decay constants in the film state were found to be gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Análisis Bioquímico

Biochemical Properties

Carbazole-based compounds have been known to exhibit intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap .

Cellular Effects

Carbazole-based compounds have been used in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties .

Molecular Mechanism

Carbazole-based compounds are known to exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Temporal Effects in Laboratory Settings

Carbazole-based compounds are known for their excellent morphological stability .

Metabolic Pathways

Carbazole-based compounds are known for their intriguing properties, including the natural functionalizing ability of the nitrogen atom .

Transport and Distribution

Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their transport and distribution .

Subcellular Localization

Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their subcellular localization .

Propiedades

IUPAC Name |

4-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHFGQCHKNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-89-9 | |

| Record name | 4-Bromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)